molecular formula C6H2BrClF2 B1522075 1-Bromo-5-chloro-2,4-difluorobenzene CAS No. 914636-89-8

1-Bromo-5-chloro-2,4-difluorobenzene

Cat. No.: B1522075
CAS No.: 914636-89-8
M. Wt: 227.43 g/mol
InChI Key: DFZLCASDRZHHFT-UHFFFAOYSA-N
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Description

“1-Bromo-5-chloro-2,4-difluorobenzene” is a chemical compound with the CAS Number: 914636-89-8 . It has a molecular weight of 227.44 . The compound is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The compound undergoes lithiation exclusively at the position having two adjacent halogen substituents . This process yields 6-bromo-2,3-difluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . The corresponding InChI key is DFZLCASDRZHHFT-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “this compound” undergoes lithiation at the position having two adjacent halogen substituents . This reaction results in the formation of 6-bromo-2,3-difluorobenzoic acid .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 227.44 . The compound has a storage temperature of room temperature .

Scientific Research Applications

Electrochemical Fluorination in Aromatic Compounds

Research by Horio et al. (1996) focused on the electrochemical fluorination of halobenzenes, including compounds similar to 1-Bromo-5-chloro-2,4-difluorobenzene. They investigated the formation mechanism of difluorobenzene during electrolyses of various halobenzenes, revealing insights into the chemical reactions and byproducts formed during this process (Horio et al., 1996).

Halogenation Techniques in Polyalkylbenzenes

Bovonsombat and Mcnelis (1993) explored ring halogenations of polyalkylbenzenes using acidic catalysts and halosuccinimide. Their findings demonstrate methods to produce mixed halogenated compounds, which can be relevant for the synthesis of this compound and similar compounds (Bovonsombat & Mcnelis, 1993).

Synthesis of Dibromobenzenes

Diemer, Leroux, and Colobert (2011) described methods for synthesizing 1,2-dibromobenzenes, crucial precursors for various organic transformations. These methods could potentially be applied to or adapted for the synthesis of this compound (Diemer, Leroux, & Colobert, 2011).

Vibrational Analysis of Substituted Benzenes

Reddy and Rao (1994) conducted a vibrational analysis of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene. Their work provides detailed insights into the vibrational properties of these compounds, which is essential for understanding their chemical behavior (Reddy & Rao, 1994).

Preparation of Molecular Scaffolds

Wallace et al. (2005) reported on the preparation of molecular scaffolds using tris(halomethyl)-2,4,6-triethylbenzene compounds. This research might offer valuable techniques for synthesizing and manipulating this compound as a scaffold for molecular receptors (Wallace et al., 2005).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Mechanism of Action

Mode of Action

1-Bromo-5-chloro-2,4-difluorobenzene, like other halogenated benzene compounds, can undergo various chemical reactions. One such reaction is nucleophilic substitution, where a nucleophile replaces a halogen atom in the molecule . This reaction can lead to the formation of new compounds with different properties. The exact mode of action would depend on the specific biological context and the molecules that this compound interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other chemicals can affect its chemical stability and reactivity Biological factors, such as the presence of specific enzymes or receptors, can also influence its action and efficacy

Properties

IUPAC Name

1-bromo-5-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLCASDRZHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660320
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-89-8
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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